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This technical guide provides an in-depth overview of the quantum chemical calculations
performed on the C82 fullerene and its derivatives, with a particular focus on endohedral
metallofullerenes. The document summarizes key computational methodologies, presents
guantitative data from various theoretical studies, and outlines the logical workflows involved in
the theoretical investigation of these complex molecules.

Introduction to C82 Fullerene

The C82 fullerene is a molecule composed of 82 carbon atoms arranged in a cage-like
structure of interconnected pentagons and hexagons. Unlike the highly symmetric C60, C82
has multiple stable isomers that satisfy the Isolated Pentagon Rule (IPR). The existence of
these isomers makes the experimental and theoretical characterization of C82 a challenging
yet crucial endeavor in materials science and medicinal chemistry. Endohedral fullerenes,
where one or more atoms are encapsulated within the carbon cage, are of particular interest
due to their unique electronic and magnetic properties, which hold promise for applications in
areas such as magnetic resonance imaging (MRI) contrast agents and molecular electronics.

Theoretical and Computational Methodologies

Quantum chemical calculations are indispensable for understanding the geometric and
electronic structures, stability, and spectroscopic properties of C82 and its endohedral
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complexes. The primary computational method employed in the study of these systems is
Density Functional Theory (DFT).

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of
many-body systems. It is based on the principle that the energy of the system can be
determined from its electron density. Several functionals are commonly used for C82
calculations:

o B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that combines the Hartree-
Fock exchange with DFT exchange-correlation. It is widely used for geometry optimization
and electronic property calculations of fullerenes.[1][2][3]

e PBEO: A hybrid functional that mixes the Perdew-Burke-Ernzerhof (PBE) exchange
functional with a portion of exact Hartree-Fock exchange.

e B2PLYPD: A double-hybrid functional that includes a portion of the second-order Mgller-
Plesset perturbation theory (MP2) correlation energy.[2]

Basis Sets

The choice of basis set is crucial for accurate calculations. For carbon atoms, Pople-style basis
sets like 6-31G(d,p) or 6-31G* are commonly employed.[1][2] For calculations involving metal
atoms in endohedral fullerenes, effective core potentials (ECPs) such as the Stuttgart/Dresden
(SDD) basis set are used to describe the core electrons of the metal, while the valence
electrons are treated explicitly.[2][4][5]

Density Functional Tight Binding (DFTB)

For larger systems or when performing molecular dynamics simulations, the Density Functional
Tight Binding (DFTB) method, specifically DFTB3, offers a computationally less expensive
alternative to full DFT calculations.[6]

Computational Workflow

The theoretical investigation of C82 and its derivatives typically follows a structured workflow.
The diagram below illustrates the key steps involved in a computational study of C82 isomers.
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Computational workflow for C82 isomer and endohedral fullerene studies.

Isomers of C82

There are nine isomers of C82 that satisfy the Isolated Pentagon Rule (IPR).[1] These isomers
are distinguished by their symmetry point groups: C2 (three isomers), Cs (three isomers), C3v
(two isomers), and C2v (one isomer).[1] Theoretical calculations have been instrumental in

determining the relative stabilities of these isomers and in identifying the most likely structures

observed experimentally.
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Relative Energy

Isomer Symmetry (kcalimol) Reference
3 c2 0.0 [1]
6 Cs ~3 (for Pr@C82) [5]
9 C2v ~7 (for Pr@C82) [5]
7 C3v ~14 (for Pr@C82) [5]
8 C3v ~7 (for Pr@C82) [5]

Note: Relative energies can vary depending on the level of theory and the encapsulated metal
atom.

Endohedral Metallofullerenes of C82

The encapsulation of metal atoms within the C82 cage leads to the formation of endohedral
metallofullerenes (EMFs), denoted as M@C82. These molecules exhibit fascinating properties
due to the charge transfer between the encapsulated metal and the carbon cage.

Gd@C82

Gadolinium-containing endohedral fullerenes have been extensively studied for their potential
as MRI contrast agents.[6][7] DFT calculations have been employed to investigate the
structure, electronic properties, and stability of Gd@C82 and its functionalized derivatives
(fullerenals).

o Structure: The Gd atom is typically found to be off-center within the C82 cage, interacting
with the carbon framework.[3] The formation of GA@C82 can lead to a slight elongation of
some carbon-carbon bonds in the cage.[7]

o Electronic Properties: The encapsulated gadolinium atom typically exists in a +3 oxidation
state (Gd3*), donating three electrons to the C82 cage, resulting in a Gd3*@C823~ electronic
configuration.[7] This charge transfer significantly influences the electronic properties of the
molecule.
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» Functionalization: Theoretical studies on hydroxylated Gd@C82 (fullerenols) have shown
that the presence of the endohedral gadolinium atom increases the reactivity of the fullerene
cage.[7]

Other Endohedral C82 Fullerenes

Quantum chemical calculations have also been performed on C82 encapsulating other metals,
providing insights into the "element effect” on the properties of the resulting EMFs.

o Ce@CB82: Calculations have successfully predicted the experimentally observed major (C2v)
and minor (Cs) isomers of Ce@C82.[2]

o Ho@C82: Similar to other EMFs, the relative populations of different Ho@C82 isomers are
temperature-dependent, a phenomenon that can be modeled using Gibbs free energy
calculations.[4]

e Pr@C82: The two most stable isomers are predicted to be Pr@C2v-C82 and Pr@Cs-C82.[5]

e M2@C82 (M = Sc, Y, La, Lu): First-principles calculations have revealed the existence of a
metal-metal bond for M = Sc, Y, and Lu inside the C82 cage.[8][9] The La-La interaction in
La2@C82 is weaker and not classified as a covalent bond.[38][9]

The relationship between the encapsulated metal and the resulting properties can be visualized
as follows:
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Influence of encapsulated metals on C82 properties and applications.

Calculated Quantitative Data

The following tables summarize key quantitative data obtained from quantum chemical
calculations on C82 and its endohedral derivatives.

Table 1: Calculated Electronic Properties of M2@C82
Isomers[9]

Species Symmetry HOMO-LUMO Gap (eV)
Sc2@Cs(6)-C82 c1l 0.15
Sc2@C3v(8)-C82 Cs 0.46
Y2@Cs(6)-C82 c1 0.17
Y2@C3v(8)-C82 Cs 0.36
La2@Cs(6)-C82 Cs 0.22
La2@C3v(8)-C82 Cs 0.32
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Table 2: Calculated Properties of Gd@C82 and Related

Species[7]
Species Key Geometric Parameter Calculated Property
Cage length along C2 axis:
c82 g g g
8.12 A, width: 8.06 A
Cage length along C2 axis: Elongation of some C-C bonds
Gd@C82 _
8.18 A, width: 8.03 A by ~0.02 A
Gd@C82 - Gd3*@C823~ ionic model
Increased reactivity with
Gd@C82(0OH)y ) _ ]
increasing hydroxylation
Conclusion

Quantum chemical calculations, particularly DFT, have proven to be a powerful tool for
elucidating the complex structures and properties of C82 and its endohedral metallofullerene
derivatives. These theoretical studies provide fundamental insights that are crucial for
interpreting experimental data and for guiding the design of novel fullerene-based materials for
applications in medicine and technology. The continued development of computational
methods and computing power will undoubtedly lead to an even deeper understanding of these
fascinating molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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